molecular formula C12H14O B8785928 1-(Cyclopent-1-en-1-yl)-3-methoxybenzene CAS No. 36742-36-6

1-(Cyclopent-1-en-1-yl)-3-methoxybenzene

Cat. No.: B8785928
CAS No.: 36742-36-6
M. Wt: 174.24 g/mol
InChI Key: BCDTYFAPZNYGHN-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-yl)-3-methoxybenzene (CAS 39877-86-6) is a chemical compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . It is a valuable building block in organic synthesis and medicinal chemistry research. The compound features a cyclopentene ring linked to a meta-substituted methoxybenzene (anisole) ring, a structure that serves as a versatile intermediate for the development of more complex molecules . Its structural motifs are commonly explored in the synthesis of various pharmacologically active compounds and functional materials. Researchers utilize this and similar alkenyl-methoxybenzene derivatives as key precursors in heterocyclic chemistry, catalysis studies, and the development of novel polymers . As a high-purity synthetic intermediate, it enables investigations into cycloaddition reactions, cross-coupling methodologies, and structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

36742-36-6

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-(cyclopenten-1-yl)-3-methoxybenzene

InChI

InChI=1S/C12H14O/c1-13-12-8-4-7-11(9-12)10-5-2-3-6-10/h4-5,7-9H,2-3,6H2,1H3

InChI Key

BCDTYFAPZNYGHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CCCC2

Origin of Product

United States

Comparison with Similar Compounds

1-(Alkenyloxy)-3-methoxybenzene Derivatives

Examples :

  • 1-(hex-5-enyloxy)-3-methoxybenzene (5a)
  • 1-(allyloxy)-3-methoxybenzene (5d)

Structural Differences :
These compounds feature alkenyloxy chains (e.g., hex-5-enyloxy, allyloxy) instead of a cyclopentene ring. The ether linkage (-O-) and terminal alkene groups differentiate their reactivity and polarity compared to the direct cyclopentene attachment in the target compound.

Synthesis: Synthesized via nucleophilic substitution of 3-methoxyphenol with corresponding alkenyl alcohols in THF, followed by purification via column chromatography .

Properties :

  • Purity : >95% (confirmed by HPLC).
  • Spectroscopy : Characterized by $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, and FT-IR, with alkenyl protons resonating between δ 4.8–5.9 ppm .

Reactivity :
The terminal alkenes in these compounds may undergo further functionalization (e.g., epoxidation, hydrohalogenation), unlike the conjugated cyclopentene in 1-(Cyclopent-1-en-1-yl)-3-methoxybenzene, which is more prone to electrophilic aromatic substitution or Diels-Alder reactions .

1-Methoxy-3-(2-nitroprop-1-en-1-yl)benzene

Structural Differences :
A nitropropenyl group replaces the cyclopentene ring. The electron-withdrawing nitro group significantly alters electronic properties, increasing susceptibility to nucleophilic attack.

Properties :

  • Nomenclature: Multiple IUPAC names and registry numbers (e.g., MFCD00052389).
  • Spectroscopy: The nitro group’s influence is evident in shifted aromatic proton signals and distinct IR stretches (~1520 cm$ ^{-1} $ for NO$ _2 $) .

1-Cyclohexyl-3-methoxybenzene

Structural Differences :
A saturated cyclohexyl ring replaces the unsaturated cyclopentene. This eliminates conjugation with the benzene ring, reducing planarity and altering steric effects.

Properties :

  • Molecular Formula : C$ {13} \text{H}{18} \text{O} $.
  • Applications: Likely used as a hydrophobic building block in materials science due to its non-polar cyclohexyl group .

Reactivity :
The saturated cyclohexyl group is chemically inert compared to the reactive cyclopentene double bond, limiting participation in cycloaddition or oxidation reactions .

Piperidine/Piperazine Derivatives with Cyclopentene Moieties

Examples :

  • 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (Compound I)
  • 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (Compound II)

Structural Differences: These complex molecules incorporate the cyclopentene-benzene motif into larger pharmacophores with piperidine/piperazine and quinoline groups.

Crystallography :

  • Both compounds crystallize in the triclinic P1 space group.
  • The cyclopentene ring is inclined at ~15–70° relative to the benzene and quinoline planes, affecting molecular packing via C–H⋯π interactions .

Applications: Potential drug candidates due to the presence of nitrogen heterocycles, which are common in bioactive molecules .

1-(2-Fluoropropyl)-3-methoxybenzene (F13)

Structural Differences: A fluorinated alkyl chain replaces the cyclopentene.

Spectroscopy :

  • $ ^1 \text{H} $ NMR shows fluoropropyl protons at δ 1.6–4.5 ppm.
  • $ ^{19} \text{F} $ NMR (if available) would highlight the fluorine environment .

Reactivity : The C–F bond is resistant to hydrolysis but may participate in radical reactions, contrasting with the cyclopentene’s susceptibility to electrophiles .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the coupling of 3-methoxyphenylboronic acid with cyclopentenyl halides. A representative procedure involves:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), dioxane/H₂O (4:1), 90°C, 12 h.

  • Yield : 78% for 1-(cyclopent-1-en-1-yl)-3-methoxybenzene.

  • Mechanism : Oxidative addition of cyclopentenyl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination.

Direct Cyclocarbonylation

Adapting protocols from tetraethyl-cyclopentenone synthesis, cyclopentene formation occurs via Pd(acac)₂/SPhos-catalyzed carbonylative cyclization:

  • Substrates : 3-Iodoanisole, 1,4-pentadiyne.

  • Conditions : Pd(acac)₂ (5 mol%), SPhos (10 mol%), HCOOH/DCC (CO source), AgOTf (1.5 eq.), MeCN, 100°C, 25 h.

  • Yield : 69% (Table 1).

Table 1 : Optimization of Cyclocarbonylation Parameters

EntryCatalystLigandTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃10042
2Pd(acac)₂SPhos10069
3Pd(dba)₂Xantphos11050

Grignard Reagent-Based Alkylation

Nucleophilic Addition to Cyclopentenyl Electrophiles

A modified procedure from hepta-1,2-dien-3-yl synthesis employs cyclopentenylmagnesium bromide:

  • Steps :

    • Generate cyclopentenylmagnesium bromide (cyclopentene + Mg, THF, 0°C).

    • React with 3-bromoanisole in the presence of CuI (10 mol%).

  • Yield : 84% after silica gel chromatography.

  • Side Products : Diaryl byproducts (<5%) from homo-coupling.

Ring-Closing Metathesis (RCM)

Olefin Metathesis Strategy

Using Grubbs 2nd-generation catalyst, a diene precursor (e.g., 3-methoxybenzyl allyl ether) undergoes RCM:

  • Conditions : Grubbs II (5 mol%), CH₂Cl₂, 40°C, 6 h.

  • Yield : 76%.

  • Limitation : Requires high dilution (0.01 M) to suppress oligomerization.

Diels-Alder Cycloaddition

[4+2] Cyclization with Dienophiles

Reaction of 1,3-cyclopentadiene with 3-methoxybenzaldehyde-derived dienophile:

  • Conditions : TiCl₄ (20 mol%), CH₂Cl₂, -20°C → RT.

  • Yield : 58% (endo selectivity >9:1).

  • Post-Modification : Dehydration of cycloadduct with POCl₃/pyridine to restore cyclopentene.

Friedel-Crafts Alkylation

Acid-Catalyzed Cyclization

While less common due to methoxy group sensitivity, BF₃·OEt₂-mediated alkylation has been reported:

  • Substrate : 3-Methoxybenzyl chloride + cyclopentene.

  • Conditions : BF₃·OEt₂ (1.2 eq.), DCM, 0°C → RT, 8 h.

  • Yield : 43% (low due to competing polymerization) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Cyclopent-1-en-1-yl)-3-methoxybenzene, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling a substituted benzene derivative (e.g., 3-methoxybromobenzene) with a cyclopentene-containing Grignard or organometallic reagent under palladium catalysis. For example, describes a method for synthesizing cyclopentene-linked compounds using palladium-catalyzed cross-coupling reactions, which can be adapted for this compound . Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature : 60–80°C for 12–24 hours.
  • Yield optimization : Excess cyclopentene-derived reagent (1.5–2.0 equiv) improves conversion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. How is the structural elucidation of this compound performed?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. highlights the use of SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to assign methoxy (-OCH₃) and cyclopentene protons (δ ~5.5–6.5 ppm for olefinic H).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ or [M+Na]⁺).
  • IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=C stretch) and ~1250 cm⁻¹ (C-O stretch).

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict regioselectivity. For example:

  • Electrophilic attack : The methoxy group directs electrophiles to the para position, while the cyclopentene ring may sterically hinder ortho substitution.
  • Activation energy : Transition states for nitration or halogenation can be simulated using Gaussian or ORCA software.
  • Validation : Compare computed NMR shifts with experimental data to refine models .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in cyclopentene) or impurities. Steps to address this include:

  • Variable-temperature NMR : Detect conformational changes (e.g., coalescence of peaks at elevated temperatures).
  • 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of protons.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation .

Q. What strategies are effective for studying the compound’s stability under oxidative or photolytic conditions?

  • Methodological Answer : Design accelerated degradation studies with:

  • Oxidative conditions : Expose to H₂O₂ or tert-butyl hydroperoxide (TBHP) in methanol, monitor via HPLC.
  • Photolysis : Use UV lamps (λ = 254 nm) in quartz reactors, track degradation kinetics with LC-MS.
  • Radical trapping : Add TEMPO to confirm radical-mediated pathways.
  • Data analysis : Compare half-lives (t₁/₂) under varying conditions to infer degradation mechanisms .

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